molecular formula C15H18N2O5 B2585863 1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea CAS No. 1396578-32-7

1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea

Cat. No.: B2585863
CAS No.: 1396578-32-7
M. Wt: 306.318
InChI Key: FUJQPLNFJCPJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea is a synthetic organic compound that features a urea functional group. The compound is characterized by the presence of a dimethoxyphenyl group and a furan ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea typically involves the reaction of 3,5-dimethoxyaniline with an isocyanate derivative. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or ethanol.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include:

  • Batch or continuous flow reactors.
  • Optimization of reaction conditions to maximize yield and purity.
  • Use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring may be susceptible to oxidation under certain conditions.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the urea group.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Participation in chemical reactions that alter biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]thiourea: Similar structure but with a thiourea group.

    1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-20-12-5-11(6-13(7-12)21-2)17-15(19)16-8-14(18)10-3-4-22-9-10/h3-7,9,14,18H,8H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJQPLNFJCPJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NCC(C2=COC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.